4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride
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Overview
Description
LUF7746 is a novel chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. It is a derivative of capadenoson, designed to act as a covalent partial agonist for the human adenosine A1 receptor. This compound is characterized by its electrophilic fluorosulfonyl moiety, which allows it to bind irreversibly to its target receptor .
Preparation Methods
The synthesis of LUF7746 involves several steps, starting with the preparation of the capadenoson derivative. The key synthetic route includes the introduction of an electrophilic fluorosulfonyl group to the capadenoson structure. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods for LUF7746 would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
LUF7746 undergoes various chemical reactions, primarily involving its electrophilic fluorosulfonyl moiety. The compound can participate in substitution reactions, where the fluorosulfonyl group reacts with nucleophiles. Common reagents used in these reactions include nucleophilic agents such as amines and thiols. The major products formed from these reactions depend on the specific nucleophile used, but typically involve the replacement of the fluorosulfonyl group with the nucleophile .
Scientific Research Applications
LUF7746 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the adenosine A1 receptor and its interactions. In biology, LUF7746 is used to investigate cellular signaling pathways and receptor activation mechanisms. In medicine, the compound’s ability to modulate the adenosine A1 receptor makes it a potential candidate for therapeutic applications, such as treating cardiovascular diseases. Additionally, LUF7746’s unique properties make it useful in industrial applications, including the development of new pharmaceuticals and chemical probes .
Mechanism of Action
The mechanism of action of LUF7746 involves its binding to the human adenosine A1 receptor. The electrophilic fluorosulfonyl moiety of LUF7746 forms a covalent bond with a specific amino acid residue (tyrosine 271) in the receptor. This covalent interaction leads to the partial activation of the receptor, resulting in downstream signaling events. The molecular targets and pathways involved in this process include the inhibition of adenylate cyclase and the modulation of cyclic adenosine monophosphate levels .
Comparison with Similar Compounds
LUF7746 is unique compared to other similar compounds due to its covalent binding mechanism and partial agonist activity. Similar compounds include LUF7747, a non-reactive methylsulfonyl derivative used as a control probe in studies. Unlike LUF7746, LUF7747 does not form covalent bonds with the receptor and exhibits different binding kinetics. Other similar compounds include various adenosine receptor modulators, such as capadenoson and its derivatives, which also target the adenosine A1 receptor but differ in their binding properties and pharmacological profiles .
Properties
Molecular Formula |
C24H18FN5O5S2 |
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Molecular Weight |
539.6 g/mol |
IUPAC Name |
4-[3-[6-amino-4-(1,3-benzodioxol-5-yl)-3,5-dicyanopyridin-2-yl]sulfanylpropylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C24H18FN5O5S2/c25-37(32,33)16-5-2-14(3-6-16)23(31)29-8-1-9-36-24-18(12-27)21(17(11-26)22(28)30-24)15-4-7-19-20(10-15)35-13-34-19/h2-7,10H,1,8-9,13H2,(H2,28,30)(H,29,31) |
InChI Key |
ZDQUUOSIWXZJJE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=NC(=C3C#N)SCCCNC(=O)C4=CC=C(C=C4)S(=O)(=O)F)N)C#N |
Origin of Product |
United States |
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